molecular formula C21H14ClF2N3S B301281 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B301281
M. Wt: 413.9 g/mol
InChI Key: GVQDDGDUZAOIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is essential for DNA replication. It also induces the expression of certain genes that are involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its high potency and specificity. It is also relatively easy to synthesize, which makes it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole. One area of research is the development of new analogs and derivatives of this compound, which may have even higher potency and specificity. Another area of research is the investigation of its potential applications in other fields, such as drug discovery and agriculture. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium sulfide to form 2-chloro-4-fluorobenzyl sulfide. This intermediate compound is then reacted with 3-fluoroacetophenone and phenylhydrazine to yield the final product.

Scientific Research Applications

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole has shown potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.

properties

Product Name

3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

Molecular Formula

C21H14ClF2N3S

Molecular Weight

413.9 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H14ClF2N3S/c22-19-12-17(24)10-9-15(19)13-28-21-26-25-20(14-5-4-6-16(23)11-14)27(21)18-7-2-1-3-8-18/h1-12H,13H2

InChI Key

GVQDDGDUZAOIEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)F)Cl)C4=CC(=CC=C4)F

Origin of Product

United States

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